2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of benzodiazepines, a class of compounds to which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride belongs, has been described in the literature . The synthesis involves the use of lithium aluminum hydride in tetrahydrofuran at 0℃ for 24 hours, followed by the addition of sodium hydroxide and water .Physical And Chemical Properties Analysis
The compound is a light yellow to yellow liquid . It has a molecular weight of 149.19 . The InChI key is HDVHFHONOKCUHQ-UHFFFAOYSA-N .Scientific Research Applications
Pharmacological Interest and Antiinflammatory Activity
During an investigation of the antiinflammatory properties of tetracyclic derivatives, a compound structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride was found to exhibit significant antiinflammatory activity. This compound, along with its amino acid derivatives, showed potencies exceeding those of standard compounds. Notably, the dibenzoxazocines displayed minimal ulcerogenic effects at high doses, highlighting their potential pharmacological interest (Stillings et al., 1985).
Therapeutic Potential in Hyponatremia
A non-peptide arginine vasopressin antagonist structurally related to this compound demonstrated significant efficacy in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This compound induced water diuresis and effectively improved serum sodium levels, showcasing its potential as a therapeutic agent for hyponatremia (Saito et al., 1997).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of compounds within the same chemical family as this compound. These include the development of novel synthetic methodologies for tetracyclic 1,4-oxazepines (Sapegin et al., 2014), and the exploration of their pharmacological properties, such as their role as H3 receptor antagonists in improving cognitive performance in preclinical models, potentially offering new avenues for the treatment of cognitive disorders (Medhurst et al., 2007).
Applications in Material Science
Research has also extended to the synthesis of benzimidazole-tethered oxazepine hybrids, demonstrating their utility in material science, particularly in nonlinear optical (NLO) applications. These studies highlight the diverse applicational potential of compounds structurally related to this compound beyond their biological activity (Almansour et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Similar compounds like 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines are known to modulate the trace amine-associated receptor 1 (taar1) .
Mode of Action
The exact mode of action of This compound Related compounds are known to interact with taar1 .
Biochemical Pathways
The specific biochemical pathways affected by This compound Modulation of taar1 by similar compounds can influence several biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Modulation of taar1 by similar compounds can lead to various cellular effects .
Biochemical Analysis
Biochemical Properties
The 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride interacts with TAAR1, a G protein-coupled receptor expressed in the brain and known to influence neurotransmission .
Cellular Effects
The effects of this compound on cells are largely mediated through its interaction with TAAR1 . By modulating the activity of this receptor, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with TAAR1, potentially influencing the receptor’s binding to trace amines . This could result in changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .
Metabolic Pathways
Given its interaction with TAAR1 , it may be involved in the metabolism of trace amines
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKRVDSLUAAKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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